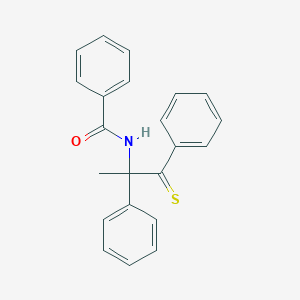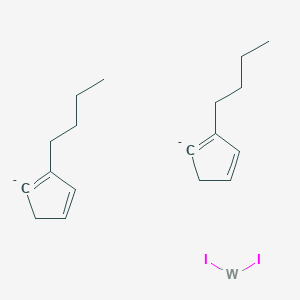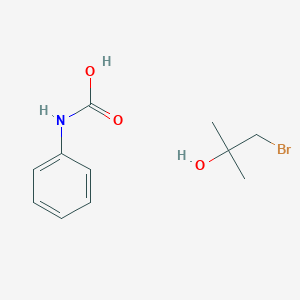
N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group and a sulfanylidenepropan-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide typically involves the reaction of benzamide derivatives with sulfanylidenepropan-2-yl groups under controlled conditions. One common method includes the nucleophilic substitution reaction where benzamide reacts with a suitable sulfanylidenepropan-2-yl precursor in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzamide or sulfanylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are typically employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its antiviral properties, showing activity against viruses such as Adenovirus and HSV-1.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide involves its interaction with molecular targets such as enzymes. It acts by inhibiting the activity of specific enzymes, thereby affecting various biochemical pathways. For example, its inhibition of deubiquitinase enzymes disrupts the ubiquitin-proteasome pathway, which is crucial for protein degradation and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: A simpler analog with a similar amide functional group.
Sulfoxides and Sulfones: Compounds with oxidized sulfur atoms, showing different reactivity and properties.
Thiols: Reduced forms containing sulfhydryl groups.
Uniqueness
N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide is unique due to its combined benzamide and sulfanylidenepropan-2-yl structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89873-93-8 |
|---|---|
Molekularformel |
C22H19NOS |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
N-(1,2-diphenyl-1-sulfanylidenepropan-2-yl)benzamide |
InChI |
InChI=1S/C22H19NOS/c1-22(19-15-9-4-10-16-19,20(25)17-11-5-2-6-12-17)23-21(24)18-13-7-3-8-14-18/h2-16H,1H3,(H,23,24) |
InChI-Schlüssel |
UYBGBYPQTQEACU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(=S)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-ethylmethanimidamide](/img/structure/B14395072.png)



![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)

![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)





